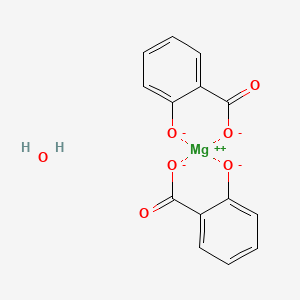
Magnesium;2-oxidobenzoate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-oxidobenzoate;hydrate is a coordination compound that consists of magnesium ions, 2-oxidobenzoate ligands, and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;2-oxidobenzoate;hydrate can be synthesized through the reaction of magnesium salts with 2-oxidobenzoic acid in the presence of water. The reaction typically involves dissolving magnesium chloride or magnesium nitrate in water, followed by the addition of 2-oxidobenzoic acid. The mixture is then heated to facilitate the formation of the coordination compound. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as filtration and recrystallization may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-oxidobenzoate;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the magnesium ion.
Reduction: Reduction reactions can convert the magnesium ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2-oxidobenzoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH of the solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of magnesium, while reduction may produce lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Magnesium;2-oxidobenzoate;hydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, including its role as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of advanced materials, including nanomaterials and polymers, due to its unique coordination properties.
Mechanism of Action
The mechanism of action of magnesium;2-oxidobenzoate;hydrate involves the interaction of the magnesium ion with various molecular targets. The magnesium ion can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action include ligand exchange, redox reactions, and coordination with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Magnesium oxalate: An organic compound with similar coordination properties.
Magnesium citrate: Commonly used in dietary supplements and has similar coordination chemistry.
Magnesium sulfate: Known for its use in medicine and industry, with comparable coordination behavior.
Uniqueness
Magnesium;2-oxidobenzoate;hydrate is unique due to its specific ligand (2-oxidobenzoate) and its potential applications in various fields. Its coordination properties and reactivity make it distinct from other magnesium compounds, offering unique advantages in scientific research and industrial applications.
Properties
Molecular Formula |
C14H10MgO7-2 |
|---|---|
Molecular Weight |
314.53 g/mol |
IUPAC Name |
magnesium;2-oxidobenzoate;hydrate |
InChI |
InChI=1S/2C7H6O3.Mg.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-4 |
InChI Key |
AUBLOSIEEGPKGL-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















